Adenosine, 3'-azido-2',3'-dideoxy-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

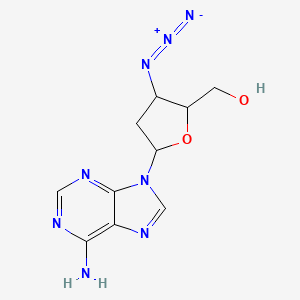

Adenosine, 3'-azido-2',3'-dideoxy- is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and biological activity. This compound is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These modifications confer distinct properties that make Adenosine, 3'-azido-2',3'-dideoxy- a valuable tool in various fields, including medicinal chemistry, molecular biology, and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 3'-azido-2',3'-dideoxy- typically involves multiple steps, starting from commercially available nucleosides. One common method involves the selective protection of the hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The final deprotection step yields the desired compound. Reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF), and reagents like sodium azide (NaN3) for the azidation step .

Industrial Production Methods

Industrial production of Adenosine, 3'-azido-2',3'-dideoxy- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets stringent quality standards .

化学反应分析

Types of Reactions

Adenosine, 3'-azido-2',3'-dideoxy- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Oxidation: Various oxidizing agents, depending on the desired product.

Major Products

Amino Derivatives: Reduction of the azido group yields amino derivatives.

Substituted Nucleosides: Nucleophilic substitution can introduce various functional groups at the 3’ position.

科学研究应用

Antiviral Research

One of the primary applications of 3'-azido-2',3'-dideoxyadenosine is in antiviral research, particularly against human immunodeficiency virus (HIV). The compound acts as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses. By competing with natural nucleotides for incorporation into viral DNA, it effectively terminates DNA chain elongation due to the lack of a 3’-hydroxyl group. This mechanism significantly reduces viral load and slows disease progression in HIV-infected individuals .

Table 1: Antiviral Activity of 3'-Azido-2',3'-dideoxyadenosine

| Target Virus | Mechanism | Outcome |

|---|---|---|

| HIV | Inhibition of reverse transcriptase | Reduced viral replication |

| Other retroviruses | Competitive inhibition | Decreased viral load |

Cancer Research

In addition to its antiviral properties, 3'-azido-2',3'-dideoxyadenosine has been investigated for its effects on telomerase activity, which is implicated in cellular immortality and cancer progression. Studies have shown that this compound can inhibit telomerase, leading to telomere shortening and subsequent cellular senescence in cancer cells. This property positions it as a potential therapeutic agent in oncology .

Table 2: Telomerase Inhibition by 3'-Azido-2',3'-dideoxyadenosine

| Cell Line | Effect Observed | Concentration Used |

|---|---|---|

| HeLa | Telomere shortening | 800 µM |

| HL60 | Reduced proliferation | Varies |

Molecular Biology Applications

In molecular biology, 3'-azido-2',3'-dideoxyadenosine serves as a valuable tool for studying nucleic acid metabolism and enzyme inhibition. It has been utilized in click chemistry for labeling RNA molecules enzymatically, providing insights into RNA dynamics and interactions within cells . This application enhances our understanding of RNA biology and its implications in various diseases.

Case Study 1: Inhibition of HIV Replication

A study conducted by researchers demonstrated that AZddA effectively inhibited HIV replication in vitro. The compound was shown to reduce viral RNA levels significantly when introduced into infected cell cultures. The mechanism involved competitive inhibition at the reverse transcriptase active site, confirming its potential as a therapeutic agent against HIV .

Case Study 2: Telomerase Activity Modulation

In another investigation focusing on cancer cell lines, AZddA was found to induce telomere shortening in HeLa cells. The study reported that treatment with AZddA resulted in decreased telomerase activity, leading to reduced cell proliferation rates. This finding highlights the compound's dual role as both an antiviral and an anti-cancer agent .

作用机制

The mechanism of action of Adenosine, 3'-azido-2',3'-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The compound targets viral reverse transcriptase and other polymerases, disrupting the synthesis of viral genetic material .

相似化合物的比较

Similar Compounds

- 3-Azido-2,3-dideoxyguanosine

- 3-Azido-2,3-dideoxycytidine

- 3-Azido-2,3-dideoxythymidine

Uniqueness

Adenosine, 3'-azido-2',3'-dideoxy- is unique due to its specific interaction with viral reverse transcriptase and its ability to cause chain termination in nucleic acid synthesis. Compared to other similar compounds, it exhibits distinct selectivity and potency, making it a valuable tool in antiviral research .

属性

IUPAC Name |

[5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRZJDXXQHFAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。